11-(4-chlorophenyl)-3,3-dimethyl-10-[2-(morpholin-4-yl)-2-oxoethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(4-chlorophenyl)-3,3-dimethyl-10-[2-(morpholin-4-yl)-2-oxoethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes a chlorophenyl group, a morpholine ring, and a dibenzo[b,e][1,4]diazepin-1-one core
Preparation Methods
The synthesis of 11-(4-chlorophenyl)-3,3-dimethyl-10-[2-(morpholin-4-yl)-2-oxoethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves several steps. One common method includes the aminomethylation of 2-(4-chlorophenyl)-1-(4-alkoxyphenyl)ethanones, followed by reduction using lithium aluminum hydride to produce the corresponding propan-1-ols. The reaction with Grignard reagents then yields the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Hydrolysis: The morpholine ring can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include paraformaldehyde, morpholine, and Grignard reagents. Major products formed from these reactions include various substituted derivatives of the original compound .
Scientific Research Applications
11-(4-chlorophenyl)-3,3-dimethyl-10-[2-(morpholin-4-yl)-2-oxoethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticonvulsive and peripheral n-cholinolytic activities.
Pharmacology: The compound is investigated for its potential use in treating neurological disorders.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-(4-chlorophenyl)-3,3-dimethyl-10-[2-(morpholin-4-yl)-2-oxoethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar compounds to 11-(4-chlorophenyl)-3,3-dimethyl-10-[2-(morpholin-4-yl)-2-oxoethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one include:
2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ones: These compounds share a similar core structure and exhibit similar biological activities.
(4-(4-Chlorophenyl)piperazin-1-yl)(morpholino)methanone: This compound also contains a chlorophenyl group and a morpholine ring, making it structurally related.
Properties
Molecular Formula |
C27H30ClN3O3 |
---|---|
Molecular Weight |
480.0 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-9,9-dimethyl-5-(2-morpholin-4-yl-2-oxoethyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H30ClN3O3/c1-27(2)15-21-25(23(32)16-27)26(18-7-9-19(28)10-8-18)31(22-6-4-3-5-20(22)29-21)17-24(33)30-11-13-34-14-12-30/h3-10,26,29H,11-17H2,1-2H3 |
InChI Key |
WONBMUZINCJVGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)N4CCOCC4)C5=CC=C(C=C5)Cl)C(=O)C1)C |
Origin of Product |
United States |
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